Methanesulfinate

Description

Structure

3D Structure

Properties

CAS No. |

43633-03-0 |

|---|---|

Molecular Formula |

CH3O2S- |

Molecular Weight |

79.1 g/mol |

IUPAC Name |

methanesulfinate |

InChI |

InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1 |

InChI Key |

XNEFVTBPCXGIRX-UHFFFAOYSA-M |

SMILES |

CS(=O)[O-] |

Canonical SMILES |

CS(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

methanesulfinate chemical properties and structure

An In-depth Technical Guide to Methanesulfinate: Chemical Properties, Structure, and Experimental Protocols

Abstract

This compound, specifically its common salt form sodium this compound, is an organosulfur compound of significant interest in synthetic organic chemistry. As the conjugate base of methanesulfinic acid, it serves as a versatile nucleophile and a mild reducing agent. Its utility spans from the synthesis of complex molecules, including pharmaceuticals, to applications in materials science. This document provides a comprehensive overview of the chemical and physical properties of sodium this compound, its structure, stability, and reactivity. Furthermore, it details key experimental protocols for its synthesis and analysis, providing researchers and drug development professionals with a practical guide to its application.

Chemical Structure and Properties

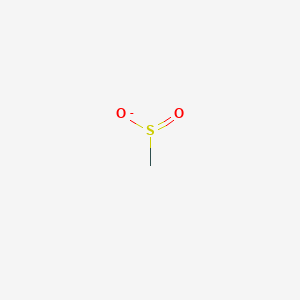

The this compound anion (CH₃SO₂⁻) is the simplest alkylsulfinate. It consists of a central sulfur atom double-bonded to one oxygen atom, single-bonded to another oxygen atom bearing a negative charge, and single-bonded to a methyl group. The negative charge is delocalized between the two oxygen atoms through resonance. It is typically handled as its sodium salt, sodium this compound (CH₃SO₂Na).

Structural Identifiers

| Identifier | Sodium this compound (CAS: 20277-69-4) | This compound Anion |

| IUPAC Name | sodium this compound[1] | This compound[2] |

| SMILES | C-S(=O)O.[Na+][3] | C-S(=O)[O-][2] |

| InChI | InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1[1][4] | InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1[2] |

| InChIKey | LYPGDCWPTHTUDO-UHFFFAOYSA-M[1][4] | XNEFVTBPCXGIRX-UHFFFAOYSA-M[2] |

Physical and Chemical Properties

The following table summarizes the key quantitative properties of sodium this compound.

| Property | Value | Source(s) |

| Molecular Formula | CH₃NaO₂S | [1][4][5] |

| Molecular Weight | 102.09 g/mol | [1][4][5] |

| Appearance | White to light beige crystalline powder | [6][7] |

| Melting Point | 222-226 °C (decomposes) | [4][6] |

| Solubility | Soluble in water; slightly soluble in methanol. | [3][6][8] |

| Stability | Stable under normal conditions; hygroscopic and air-sensitive. | [3][6][7][8] |

| Purity (Technical Grade) | Typically ≥85% or ≥90% | [4][9] |

Reactivity and Applications

Sodium this compound is a valuable reagent in organic synthesis, primarily acting as a nucleophile through its sulfur atom. Its reactivity makes it a key building block for the construction of sulfonyl-containing compounds.

-

Preparation of Sulfones: It is widely used in the preparation of alkyl methyl sulfones through S-alkylation reactions with alkyl halides.[6][10]

-

Cross-Coupling Reactions: It can participate in cross-coupling reactions with aryl boronic acids to form aryl sulfones, a common motif in medicinal chemistry.[6]

-

Conjugate Addition: As a soft nucleophile, it undergoes conjugate addition to α,β-unsaturated systems, such as vinyl heterocycles.[6]

-

Reducing Agent: It is known for its properties as a mild reducing agent in various organic transformations.[3]

-

Pharmaceutical Synthesis: It is employed in the synthesis of various active pharmaceutical ingredients, including cyclooxygenase-2 (COX-2) inhibitors.[6][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of sodium this compound, compiled from established literature.

Synthesis of Sodium this compound

This protocol describes the synthesis of sodium this compound from methanesulfonyl chloride and sodium metabisulfite.[11]

Materials:

-

Sodium metabisulfite (Na₂S₂O₅)

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Sodium hydroxide (NaOH) solution

-

Anhydrous ethanol

-

Deionized water

-

Four-necked flask, thermometer, stirrer, reflux condenser, nitrogen inlet

Procedure:

-

Prepare a 35% (w/w) solution of sodium metabisulfite in water. Add 326 g of this solution to a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and nitrogen inlet.

-

Under a nitrogen atmosphere, begin stirring and heat the solution to 60-65 °C.

-

Slowly add 90.6 g of methanesulfonyl chloride to the flask. Maintain the temperature to ensure a slight reflux of the reaction mixture.

-

Throughout the addition, monitor the pH of the reaction. Maintain the pH within the range of 8-9 by adding sodium hydroxide solution as needed.

-

The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.

-

Filter the resulting solution to obtain a clear, colorless sulfonation liquid.

-

Concentrate the liquid under reduced pressure until white crystals begin to appear.

-

Stop heating and allow the mixture to cool. Add an appropriate amount of anhydrous ethanol to precipitate sodium chloride.

-

Filter the mixture to remove the sodium chloride.

-

Heat the filtrate to evaporate the solvent, yielding the crude solid product.

-

Purify the crude product by recrystallization and drying to obtain the final sodium this compound.

Analysis by HPLC-UV with Derivatization

Methanesulfinates and related alkylsulfonates lack a strong UV chromophore, making direct detection by HPLC-UV challenging. A common analytical approach involves a derivatization step to introduce a UV-active moiety.[12][13][14] This protocol outlines a general workflow for this type of analysis.

Principle: The analyte (e.g., a methanesulfonate impurity) is reacted with a derivatizing agent that contains a chromophore. The resulting derivative can then be easily detected and quantified by reversed-phase HPLC with a UV detector. Sodium dibenzyldithiocarbamate is one such reagent used for this purpose.[13][14]

Materials:

-

Sample containing the analyte

-

Derivatizing agent (e.g., sodium dibenzyldithiocarbamate)

-

pH buffer or regulator (e.g., NaOH solution)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent.

-

Derivatization Reaction:

-

To the sample solution, add the derivatizing agent and a pH regulator. The pH is critical to control the reaction and minimize interference from the sample matrix.[13][14]

-

Incubate the mixture under optimized conditions (e.g., specific temperature and time) to ensure the reaction goes to completion.

-

-

Sample Injection: After the reaction is complete, inject a known volume of the solution into the HPLC system.

-

Chromatographic Separation:

-

Perform separation on a reversed-phase column using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water).

-

The mobile phase composition and flow rate should be optimized to achieve good resolution between the derivatized analyte and other components.

-

-

Detection and Quantification:

-

Monitor the column eluent with a UV detector at a wavelength where the derivatized product has maximum absorbance.

-

Quantify the analyte by comparing its peak area to a calibration curve prepared from standards that have undergone the same derivatization procedure.

-

References

- 1. Sodium this compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CH3O2S- | CID 3870744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 20277-69-4: Sodium this compound | CymitQuimica [cymitquimica.com]

- 4. Sodium this compound Methanesulfinic acid sodium salt [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Sodium this compound | 20277-69-4 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Sodium this compound CAS#: 20277-69-4 [m.chemicalbook.com]

- 9. getchem.com [getchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]

- 13. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of methanesulfinate compounds

An In-depth Technical Guide to the Discovery and History of Methanesulfinate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃SO₂⁻), the conjugate base of methanesulfinic acid, represents the simplest member of the alkylsulfinate family. These organosulfur compounds, characterized by a pyramidal sulfur center, are distinct from their more oxidized and widely known cousins, the methanesulfonates (mesylates). While often encountered as stable salts, such as sodium this compound, these compounds have a rich history rooted in the foundational principles of organic synthesis.

Initially explored as curiosities in the broader study of organosulfur chemistry, methanesulfinates have evolved into versatile and indispensable building blocks in modern synthetic chemistry. Their utility spans from fundamental organic reactions to the complex assembly of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies associated with this compound compounds, offering valuable insights for professionals in research and drug development.

Discovery and Early History

The history of this compound is intrinsically linked to the broader development of sulfinic acid chemistry in the late 19th and early 20th centuries. Unlike the well-documented discovery of methanesulfonic acid by Hermann Kolbe in the 1840s[1], there is no single landmark event for the discovery of methanesulfinic acid. Its existence and synthesis were an outcome of the systematic exploration of two major classical reactions that define early sulfinate chemistry.

The timeline below highlights the key developments that enabled the synthesis and study of sulfinate compounds, including this compound.

References

The Versatility of Methanesulfinate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinate and its derivatives have emerged as remarkably versatile reagents in organic synthesis, enabling a wide array of chemical transformations crucial for the construction of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The this compound anion (CH₃SO₂⁻) can act as a precursor to the highly reactive methylsulfonyl radical (CH₃SO₂•) and trifluoromethyl radical (•CF₃) when using trifluorothis compound. It can also participate as a nucleophile in various addition and substitution reactions. This unique reactivity profile has led to its application in C-H functionalization, trifluoromethylation, the synthesis of sulfones and sulfonamides, and photoredox-catalyzed reactions. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, featuring quantitative data, detailed experimental protocols, and visualizations of key reaction pathways to empower researchers in leveraging this powerful synthetic tool.

Radical-Mediated Transformations: C-H Functionalization and Trifluoromethylation

This compound salts are excellent precursors for generating sulfonyl and trifluoromethyl radicals under oxidative conditions. These radicals are key intermediates in powerful C-H functionalization and trifluoromethylation reactions, allowing for the direct installation of sulfonyl and trifluoromethyl groups into complex organic molecules, a highly sought-after transformation in drug development due to the unique physicochemical properties these moieties impart.

C-H Functionalization with Zinc Sulfinate Salts (Baran's Reagents)

Pioneering work by Baran and coworkers has demonstrated that zinc sulfinate salts can be used to generate alkyl radicals for the direct C-H functionalization of heterocycles.[1] This method is operationally simple and tolerates a wide range of functional groups.

Quantitative Data:

| Entry | Heterocycle Substrate | Zinc Sulfinate Reagent | Product | Yield (%) |

| 1 | Caffeine | Zinc isopropylsulfinate (IPS) | 8-isopropylcaffeine | 95 |

| 2 | Pentoxifylline | Zinc trifluorothis compound (TFMS) | Trifluoromethylated Pentoxifylline | 79 |

| 3 | 4-Acetylpyridine | Zinc difluorothis compound (DFMS) | Difluoromethylated 4-Acetylpyridine | 65 |

| 4 | Quinoxaline | Zinc trifluoroethanesulfinate (TFES) | Trifluoroethylated Quinoxaline | 72 |

| 5 | Pyrimidine | Zinc monofluorothis compound (MFMS) | Monofluoromethylated Pyrimidine | 58 |

Experimental Protocol: General Procedure for C-H Functionalization of Heterocycles[2]

To a solution of the heterocycle (0.25 mmol, 1.0 equiv) and the corresponding zinc sulfinate salt (0.50 mmol, 2.0 equiv) in a 2.5:1 mixture of CH₂Cl₂/H₂O (2.5 mL) at 0 °C is added tert-butyl hydroperoxide (70% solution in water, 0.13 mL, 5.0 equiv) dropwise. The reaction mixture is then warmed to room temperature and stirred for 3-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ (5 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized heterocycle.

Reaction Workflow:

Trifluoromethylation using Sodium Trifluorothis compound (Langlois Reagent)

Sodium trifluorothis compound, often referred to as the Langlois reagent, is a widely used, bench-stable solid for the introduction of the trifluoromethyl group into organic molecules, particularly electron-rich arenes and heterocycles, via a radical mechanism.[3]

Quantitative Data:

| Entry | Substrate | Product | Yield (%) |

| 1 | Aniline | 2-Trifluoromethylaniline & 4-Trifluoromethylaniline | 13 (mixture) |

| 2 | 1,3-Dimethoxybenzene | Mixture of mono- and bis-trifluoromethylated products | 90 |

| 3 | Pyrrole | 2-Trifluoromethylpyrrole | 61 |

| 4 | Indole | 3-Trifluoromethylindole | 55 |

| 5 | Caffeine | 8-Trifluoromethylcaffeine | 78 |

Experimental Protocol: Trifluoromethylation of Aniline[4]

In a round-bottom flask, aniline (1.0 mmol, 1.0 equiv) is dissolved in a mixture of acetonitrile (5 mL) and water (5 mL). Sodium trifluorothis compound (3.0 mmol, 3.0 equiv) and tert-butyl hydroperoxide (70% in water, 5.0 mmol, 5.0 equiv) are added sequentially. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium sulfite (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the trifluoromethylated aniline derivatives.

Reaction Mechanism:

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. Sodium this compound is an excellent precursor for sulfonyl radicals in these transformations, enabling a variety of reactions such as the functionalization of alkenes.

Quantitative Data for Sulfonylative Pyridylation of Styrenes[5]:

| Entry | Styrene Derivative | Pyridine Derivative | Product | Yield (%) |

| 1 | Styrene | 4-Cyanopyridine | β-sulfonyl pyridine | 85 |

| 2 | 4-Methylstyrene | 4-Cyanopyridine | β-sulfonyl pyridine | 92 |

| 3 | 4-Chlorostyrene | 4-Cyanopyridine | β-sulfonyl pyridine | 78 |

| 4 | 4-Methoxystyrene | 4-Cyanopyridine | β-sulfonyl pyridine | 88 |

Experimental Protocol: Photoredox-Catalyzed Sulfonylative Pyridylation of Styrenes[5]

A mixture of the styrene (0.2 mmol, 1.0 equiv), 4-cyanopyridine (0.4 mmol, 2.0 equiv), sodium this compound (0.3 mmol, 1.5 equiv), and 9,10-diphenylanthracene (DPA) (0.004 mmol, 2 mol%) in anhydrous acetonitrile (2 mL) is placed in a screw-capped vial. The mixture is degassed with argon for 15 minutes and then irradiated with a blue LED lamp (40 W) at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired product.

Photoredox Catalytic Cycle:

Synthesis of Sulfones and Sulfonamides

Sodium this compound is a valuable building block for the synthesis of sulfones and sulfonamides, which are important structural motifs in many pharmaceuticals.

Synthesis of Sulfones

Sulfones can be readily prepared by the reaction of sodium this compound with alkyl halides.

Quantitative Data:

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Benzyl bromide | Benzyl methyl sulfone | 95 |

| 2 | Iodomethane | Dimethyl sulfone | 88 |

| 3 | Allyl bromide | Allyl methyl sulfone | 92 |

| 4 | Propargyl bromide | Propargyl methyl sulfone | 85 |

Experimental Protocol: Synthesis of Benzyl Methyl Sulfone

To a solution of sodium this compound (1.0 g, 9.7 mmol) in dimethylformamide (DMF, 20 mL) is added benzyl bromide (1.15 mL, 9.7 mmol). The reaction mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to afford pure benzyl methyl sulfone as a white solid.

Synthesis of Sulfonamides

Sulfonamides can be synthesized from sodium sulfinates and amines in the presence of an oxidizing agent.

Quantitative Data for NH₄I-Mediated Synthesis of Sulfonamides[5]:

| Entry | Sodium Arylsulfinate | Amine | Product | Yield (%) |

| 1 | Sodium p-toluenesulfinate | n-Propylamine | N-propyl-4-methylbenzenesulfonamide | 85 |

| 2 | Sodium benzenesulfinate | Piperidine | 1-(Phenylsulfonyl)piperidine | 92 |

| 3 | Sodium p-toluenesulfinate | Aniline | N-Phenyl-4-methylbenzenesulfonamide | 75 |

| 4 | Sodium benzenesulfinate | Morpholine | 4-(Phenylsulfonyl)morpholine | 88 |

Experimental Protocol: NH₄I-Mediated Synthesis of N-propyl-4-methylbenzenesulfonamide[5]

A mixture of sodium p-toluenesulfinate (0.20 mmol), n-propylamine (0.30 mmol), and ammonium iodide (0.20 mmol) in acetonitrile (2 mL) is stirred in a sealed tube at 80 °C for 12 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give the desired sulfonamide.

Nucleophilic Addition Reactions

The this compound anion can also act as a soft nucleophile, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael addition).

Quantitative Data for Michael Addition to Cyclohexenone:

| Entry | Michael Acceptor | Product | Yield (%) |

| 1 | Cyclohex-2-en-1-one | 3-(Methylsulfonyl)cyclohexan-1-one | 75 |

| 2 | Chalcone | 1,3-Diphenyl-3-(methylsulfonyl)propan-1-one | 82 |

| 3 | Acrylonitrile | 3-(Methylsulfonyl)propanenitrile | 68 |

| 4 | Methyl acrylate | Methyl 3-(methylsulfonyl)propanoate | 78 |

Experimental Protocol: Michael Addition of Sodium this compound to Cyclohex-2-en-1-one

To a solution of cyclohex-2-en-1-one (1.0 mmol) in methanol (10 mL) is added sodium this compound (1.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield 3-(methylsulfonyl)cyclohexan-1-one.

Michael Addition Mechanism:

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of the modern organic chemist. Their ability to serve as precursors to synthetically valuable radicals and to act as versatile nucleophiles has enabled the development of novel and efficient methodologies for the construction of complex molecular architectures. The applications highlighted in this guide, from late-stage C-H functionalization to the synthesis of key pharmacophores like sulfones and sulfonamides, underscore the broad utility of methanesulfinates in academic research and the pharmaceutical industry. The provided data, protocols, and mechanistic visualizations are intended to serve as a practical resource for scientists seeking to incorporate these powerful reagents into their synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CO2-Promoted photoredox-catalyzed hydrosulfonylation of alkenes with sulfinates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]

- 5. Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10180J [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Reactivity of the Methanesulfinate Anion

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methanesulfinate anion (CH₃SO₂⁻), the conjugate base of methanesulfinic acid, is a versatile and reactive species of significant interest in organic synthesis and materials science. Its unique electronic structure, characterized by a nucleophilic sulfur center, makes it a valuable building block for the construction of a diverse array of organosulfur compounds, including sulfones and sulfonamides, which are prevalent in many pharmaceutical agents. This guide provides a comprehensive overview of the stability and reactivity of the this compound anion, presenting key quantitative data, detailed experimental protocols for its synthesis and use, and visual diagrams of its core reaction pathways to aid in its practical application.

Physicochemical Properties and Stability

The this compound anion's utility is fundamentally governed by its inherent chemical properties and stability under various conditions. Understanding these parameters is critical for its effective storage and deployment in synthetic protocols.

Structural and Electronic Properties

The this compound anion features a sulfur atom in a +2 oxidation state, bonded to a methyl group and two oxygen atoms. The negative charge is delocalized across the two oxygen atoms, but the sulfur atom, being a relatively soft and polarizable center, acts as the primary site of nucleophilic attack.

Stability Profile

The stability of the this compound anion is a critical consideration for its application. Unlike its fully oxidized counterpart, the methanesulfonate anion (CH₃SO₃⁻), which is known for its exceptional chemical inertness and thermal stability, this compound is considerably more reactive.[1]

-

Thermal Stability : Metal salts of this compound are generally stable solids. For instance, the onset of mass loss for many bivalent transition metal methanesulfonates occurs above 400°C.

-

Redox Stability : The anion is susceptible to oxidation. One-electron oxidation, for example by hexachloroiridate(IV), generates the transient but highly reactive methanesulfonyl radical (CH₃SO₂•).[2][3] This contrasts sharply with methanesulfonic acid (MSA) and its anion, which are resistant to strong oxidizing agents like hydrogen peroxide and potassium permanganate.[1]

-

Hydrolytic Stability : While methanesulfonate is remarkably stable against hydrolysis even under harsh conditions, the this compound anion is more reactive, particularly in the presence of oxidizing agents.[1]

Quantitative Physicochemical Data

A summary of key quantitative data for the this compound anion and its conjugate acid is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | CH₃SO₂⁻ | - |

| Molecular Weight | 79.10 g/mol | - |

| pKa of Conjugate Acid (CH₃SO₂H) | ~2.0 | |

| Standard Electrode Potential (E°) (CH₃SO₂•/CH₃SO₂⁻) | 1.01 V vs. NHE | [2] |

| C–S Bond Dissociation Energy | Weaker than the C-S bond in benzenesulfinate | [4] |

Reactivity and Synthetic Applications

The reactivity of the this compound anion is dominated by the nucleophilicity of its sulfur atom and its susceptibility to oxidation. These two features make it a powerful tool in synthetic chemistry.

Nucleophilic Reactivity

The this compound anion is an effective S-nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is the foundation of its use as a building block for larger organosulfur molecules.

-

S-Alkylation : It reacts with alkyl halides and other electrophiles to form sulfones, a functional group present in numerous pharmaceuticals.

-

Conjugate Addition : The anion can add to α,β-unsaturated systems, such as vinyl heterocycles, in a Michael-type addition.

-

Cross-Coupling Reactions : It is utilized in metal-catalyzed cross-coupling reactions, for example, with aryl boronic acids, to form aryl sulfones.

References

- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 2. Oxidation of this compound by Hexachloroiridate(IV) and the Standard Electrode Potential of the Aqueous Methanesulfonyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and Kinetics of One-electron Oxidation of this compound and Two-electron Oxidation of Thiols and Disulfides [etd.auburn.edu]

- 4. Carbon–sulfur bond strength in this compound and benzenesulfinate ligands directs decomposition of Np(v) and Pu(v) coordination complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of Sodium Methanesulfinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of sodium methanesulfinate. It includes tabulated quantitative data from various spectroscopic techniques, detailed experimental protocols for its synthesis and spectroscopic analysis, and a visualization of its role in a key synthetic pathway.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for sodium this compound, a compound of interest in various chemical and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of sodium this compound in solution.

Table 1: ¹H NMR Spectroscopic Data for Sodium this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.5 - 2.7 | Singlet | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Sodium this compound

| Chemical Shift (δ) ppm | Assignment |

| ~45 - 50 | CH₃ |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, offering insights into its functional groups and overall structure. The data presented below is based on studies of methanesulfonate salts.[1]

Table 3: Vibrational Spectroscopic Data for the this compound Anion

| Wavenumber (cm⁻¹) (IR) | Wavenumber (cm⁻¹) (Raman) | Assignment | Vibrational Mode |

| ~2930 | ~2935 | C-H stretch | Asymmetric |

| ~3010 | ~3015 | C-H stretch | Symmetric |

| ~1420 | ~1425 | H-C-H bend | Asymmetric |

| ~1330 | ~1335 | H-C-H bend | Symmetric |

| ~1050 | ~1055 | S=O stretch | Asymmetric |

| ~970 | ~975 | S=O stretch | Symmetric |

| ~770 | ~775 | C-S stretch | - |

| ~540 | ~545 | SO₂ bend | Scissoring |

| ~480 | ~485 | SO₂ rock | - |

Mass Spectrometry (MS)

Mass spectrometry of sodium this compound would be expected to show the molecular ion of the methanesulfinic acid and characteristic fragmentation patterns. Due to its ionic nature, techniques like Electrospray Ionization (ESI) would be suitable.

Table 4: Predicted Mass Spectrometry Data for Methanesulfinic Acid (from Sodium this compound)

| m/z | Proposed Fragment |

| 80 | [CH₄O₂S]⁺ (Molecular Ion) |

| 65 | [CH₃SO]⁺ |

| 48 | [SO]⁺ |

| 15 | [CH₃]⁺ |

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of sodium this compound.

Synthesis of Sodium this compound.[2]

Materials:

-

Methanesulfonyl chloride

-

Sodium metabisulfite

-

Sodium hydroxide solution

-

Anhydrous ethanol

Procedure:

-

A 35% (mass fraction) solution of sodium metabisulfite is charged into a four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen inlet.

-

The mixture is heated to 60-65 °C under a nitrogen atmosphere with stirring.

-

Methanesulfonyl chloride is added slowly to maintain a gentle reflux.

-

The pH of the reaction is maintained between 8 and 9 by the addition of a sodium hydroxide solution.

-

The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.

-

The resulting solution is filtered to yield a clear sulfonation liquid.

-

The liquid is concentrated under reduced pressure until the appearance of white crystals.

-

After cooling, anhydrous ethanol is added to precipitate sodium chloride, which is removed by filtration.

-

The filtrate is heated to evaporate the solvent, yielding the crude sodium this compound as a white solid.

-

The crude product is purified by recrystallization and drying.

Spectroscopic Analysis

2.2.1 NMR Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Sample Preparation: A few milligrams of sodium this compound are dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.

2.2.2 IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[2]

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[2]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

2.2.3 Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).[2]

-

Sample Preparation: The solid sample is placed directly in the path of the laser beam.

-

Data Acquisition: The scattered light is collected and analyzed to generate the Raman spectrum.

2.2.4 Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.

Visualization of a Key Synthetic Pathway

Sodium this compound is a versatile reagent in organic synthesis, notably in the formation of sulfones. The following diagram illustrates a typical cross-coupling reaction.[3]

Caption: Palladium-catalyzed cross-coupling of an aryl boronic acid with sodium this compound.

References

- 1. Vibrational spectroscopy of metal methanesulfonates: M = Na, Cs, Cu, Ag, Cd - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium this compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

A Technical Guide to Methanesulfinate: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of methanesulfinate, primarily focusing on its most common salt, sodium this compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Nomenclature

This compound refers to the anion with the chemical formula CH₃SO₂⁻. It is the conjugate base of methanesulfinic acid (CH₃SO₂H). In laboratory and industrial applications, it is most commonly handled as its sodium salt, sodium this compound.

Table 1: IUPAC Nomenclature and CAS Numbers

| Compound/Ion | IUPAC Name | CAS Number |

| CH₃SO₂Na | Sodium this compound | 20277-69-4 |

| CH₃SO₂H | Methanesulfinic Acid | 17696-73-0 |

| CH₃SO₂⁻ | This compound Anion | 43633-03-0 |

Physicochemical Properties

Sodium this compound is a white crystalline solid that is soluble in water. It is recognized for its utility as a mild reducing agent in organic synthesis.[1] Below is a summary of its key physical and chemical properties.

Table 2: Physicochemical Properties of Sodium this compound

| Property | Value |

| Molecular Formula | CH₃NaO₂S |

| Molecular Weight | 102.09 g/mol [2][3] |

| Appearance | White to light yellow crystalline powder[4] |

| Melting Point | 222-226 °C (decomposes)[2] |

| Solubility in Water | Soluble[4] |

| IUPAC Name | sodium this compound[2] |

Synthesis of Sodium this compound

Sodium this compound can be synthesized through the reduction of methanesulfonyl chloride. A common laboratory-scale procedure involves the reaction of methanesulfonyl chloride with sodium metabisulfite.

Experimental Protocol: Synthesis from Methanesulfonyl Chloride

This protocol describes the synthesis of sodium this compound using methanesulfonyl chloride and sodium metabisulfite as starting materials.

Materials:

-

Four-necked flask

-

Thermometer

-

Stirrer

-

Reflux condenser

-

Nitrogen source

-

35% (mass fraction) solution of sodium metabisulfite

-

Methanesulfonyl chloride

-

Sodium hydroxide solution

-

Anhydrous ethanol

Procedure:

-

Equip a four-necked flask with a thermometer, stirrer, reflux condenser, and a nitrogen inlet.

-

Add 326g of a 35% aqueous solution of sodium metabisulfite to the flask.

-

Under a nitrogen atmosphere, stir the mixture and heat to 60-65°C.

-

Slowly add 90.6g of methanesulfonyl chloride, maintaining a gentle reflux.

-

Throughout the addition, monitor the pH of the reaction and maintain it within the range of 8-9 using a sodium hydroxide solution.

-

The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.

-

Filter the resulting solution to obtain a clear, colorless sulfonation liquid.

-

Concentrate the filtrate under reduced pressure until white crystals begin to form.

-

Stop heating and allow the mixture to cool.

-

Add an appropriate amount of anhydrous ethanol to precipitate sodium chloride, which is then removed by filtration.

-

Heat the filtrate and evaporate the solvent to yield the crude sodium this compound as a white solid.

-

The crude product can be further purified by recrystallization and drying.

Caption: Workflow for the synthesis of sodium this compound.

Chemical Reactivity and Applications

Sodium this compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.[3][5] This makes it a valuable building block for a variety of organosulfur compounds, many of which have applications in medicinal chemistry.[3][5]

Table 3: Key Reactions of Sodium this compound

| Reaction Type | Reactant(s) | Product(s) |

| Sulfonylation | Alkenes, Alkynes, Cinnamic Acids | Vinyl Sulfones, Alkenyl Sulfones |

| N-Sulfonylation | Primary and Secondary Amines | Sulfonamides[5] |

| Sulfenylation | Disulfides, Diselenides | Thiosulfonates, Selenosulfonates |

| C-H Sulfonylation | C-H bonds (often with a catalyst) | Alkyl/Aryl Sulfones |

| Multicomponent Rxns | Alkenes, Diazonium Salts, Molecular Oxygen | Functionalized Sulfones[5] |

Role in Biological Systems and Drug Development

Absence in Signaling Pathways

To date, this compound and methanesulfinic acid are not recognized as components of endogenous signaling pathways in mammalian cells. Their primary relevance in a biological context stems from their formation as a result of specific chemical reactions, particularly with reactive oxygen species.

Detection of Hydroxyl Radicals

A significant application of methanesulfinic acid in biological and biomedical research is its use as a marker for the presence of hydroxyl radicals (•OH). Dimethyl sulfoxide (DMSO) is frequently used as a trapping agent for these highly reactive radicals. The reaction between DMSO and a hydroxyl radical produces methanesulfinic acid.[6][7] The subsequent detection and quantification of methanesulfinic acid in a biological sample can, therefore, serve as an indirect measure of hydroxyl radical production.[6][7][8]

Experimental Protocol: Colorimetric Assay for Methanesulfinic Acid

This protocol outlines a method for the colorimetric detection of methanesulfinic acid in biological samples, adapted from the principle of diazonium salt coupling.[6][9]

Materials:

-

Biological sample (e.g., tissue homogenate) pre-treated with DMSO

-

Aromatic diazonium salt solution (e.g., Fast Blue BB or Fast Garnet GBC)[6][8]

-

Glacial acetic acid

-

Organic extraction solvent (e.g., a mixture of isoamyl alcohol and toluene)

-

Pyridine

-

Spectrophotometer

Procedure:

-

To 4.5 mL of the aqueous biological sample, add the diazonium salt solution to a final concentration of approximately 15 µM.

-

Adjust the pH of the mixture to 2.0 with glacial acetic acid. This acidic condition is crucial to minimize interference from phenols and amines.[6]

-

The diazonium salt couples with methanesulfinic acid to form a colored diazosulfone derivative.

-

Extract the colored product into 3.0 mL of the organic solvent.

-

Add 1.0 mL of pyridine to the organic phase to stabilize the color.[6]

-

Measure the absorbance of the organic phase using a spectrophotometer at the appropriate wavelength.

-

Quantify the concentration of methanesulfinic acid by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Caption: Detection of hydroxyl radicals using DMSO and colorimetric assay.

Applications in Drug Synthesis

While sodium this compound itself is not typically an active pharmaceutical ingredient, its utility as a reagent for creating sulfonyl-containing scaffolds makes it relevant to drug development. Sulfonamides and sulfones are important functional groups found in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. The ability of sodium this compound to readily participate in N-sulfonylation and C-sulfonylation reactions makes it a valuable tool for medicinal chemists in the synthesis of novel drug candidates.[3][5] For example, the antineoplastic agent Busulfan is a dimethanesulfonate ester, and methods for analyzing its methanesulfonic acid content are important for quality control.[10][11][12]

References

- 1. Microbial metabolism of methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium this compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System [mdpi.com]

- 8. Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Colorimetric Assay for Methanesulfinic Acid in Biological Samples" by Charles F. Babbs and Melissa J. Gale [docs.lib.purdue.edu]

- 10. rjpbcs.com [rjpbcs.com]

- 11. ijprs.com [ijprs.com]

- 12. The determination of methanesulphonic acid content of busulfan drug substance and busulfan (Myleran) tablets by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Methanesulfinate Salts: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinate salts, the salts of methanesulfinic acid (CH₃SO₂H), are organosulfur compounds that serve as valuable reagents in organic synthesis. Their utility in the construction of complex molecules, including active pharmaceutical ingredients (APIs), has brought them to the attention of the drug development community. A thorough understanding of the thermodynamic properties of these salts is crucial for process development, formulation, and ensuring the stability and safety of intermediates and final products.

This technical guide provides a summary of the available thermodynamic data for this compound salts, with a focus on sodium this compound due to the current scarcity of data on other salt forms. It also outlines detailed experimental protocols for determining key thermodynamic parameters and presents logical workflows for these processes.

Quantitative Thermodynamic Data

The available experimental thermodynamic data for this compound salts in the public literature is limited, with most quantitative information pertaining to sodium this compound. The data for other common salts, such as potassium and lithium this compound, is not well-documented in readily accessible sources. The following table summarizes the known properties for sodium this compound.

| Property | Value | Salt | Reference(s) |

| Thermal Decomposition | 222-226 °C | Sodium this compound | [1] |

| Physical Appearance | White to light beige powder | Sodium this compound | [1] |

| Solubility | Soluble in water, slightly soluble in methanol | Sodium this compound | [1] |

| Stability | Hygroscopic, Air Sensitive | Sodium this compound | [1] |

Note: The melting point is described as decomposition, indicating that the salt breaks down upon melting.

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-controlled experimental techniques. The following sections detail the methodologies for the synthesis of a common this compound salt and the key analytical techniques used to characterize its thermodynamic properties.

Synthesis of Sodium this compound

A reliable synthesis is the first step in obtaining pure material for thermodynamic analysis. The following protocol is adapted from documented procedures for the synthesis of sodium this compound from methanesulfonyl chloride and sodium metabisulfite.[2]

Objective: To synthesize sodium this compound in high purity for subsequent thermodynamic analysis.

Materials:

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Sodium hydroxide (NaOH) solution

-

Anhydrous ethanol

-

Deionized water

-

Nitrogen gas supply

-

Four-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and nitrogen inlet.

Procedure:

-

Reaction Setup: Assemble the four-necked flask with the stirrer, thermometer, reflux condenser, and nitrogen inlet. Ensure the system is purged with nitrogen to maintain an inert atmosphere.

-

Initial Charge: Add 326g of a 35% (w/w) aqueous solution of sodium metabisulfite to the flask.

-

Heating: Under a continuous nitrogen stream, begin stirring the solution and heat the mixture to a temperature of 60-65°C.

-

Addition of Reactant: Slowly add 90.6g of methanesulfonyl chloride to the heated solution. The addition rate should be controlled to maintain a gentle reflux.

-

pH Control: Throughout the addition, monitor the pH of the reaction mixture. Maintain the pH within the range of 8-9 by the controlled addition of a sodium hydroxide solution.

-

Reaction Completion: The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.

-

Filtration: Cool the reaction mixture and filter to remove any solid byproducts, yielding a clear, colorless sulfonation liquid.

-

Concentration: Concentrate the filtrate under reduced pressure until white crystals begin to appear.

-

Precipitation and Washing: Stop heating and allow the mixture to cool. Add a sufficient amount of anhydrous ethanol to precipitate the sodium this compound and facilitate the removal of inorganic salts (e.g., sodium chloride) by filtration.

-

Isolation and Drying: Collect the filtrate and evaporate the solvent to yield the crude sodium this compound as a white solid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system. The final product should be dried under vacuum to obtain the pure sodium this compound.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for determining the thermal stability, decomposition profile, and phase transitions of a material.

Objective: To determine the decomposition temperature and identify any phase transitions of a this compound salt.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

-

Inert crucibles (e.g., alumina or platinum).

-

High-purity inert gas (e.g., nitrogen or argon).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry this compound salt into a tared TGA/DSC crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve to identify the onset temperature of decomposition, characterized by a significant mass loss.

-

DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. A sharp endothermic peak corresponding to the mass loss in the TGA curve confirms decomposition. Other peaks may indicate phase transitions such as melting or solid-solid transitions.

-

Dissolution Calorimetry

Dissolution calorimetry is used to measure the enthalpy change when a substance dissolves in a solvent, providing insight into the energetics of the solvation process.

Objective: To determine the enthalpy of dissolution (ΔHsol) of a this compound salt in water.

Instrumentation:

-

Isothermal titration calorimeter (ITC) or a solution calorimeter.

-

Precision balance.

-

Volumetric flasks and pipettes.

Procedure:

-

Calorimeter Preparation: Equilibrate the calorimeter to the desired experimental temperature (e.g., 25°C).

-

Solvent Measurement: Accurately measure a known volume of deionized water (the solvent) into the calorimeter cell.

-

Sample Preparation: Accurately weigh a small, known amount of the this compound salt.

-

Measurement:

-

Allow the system to reach thermal equilibrium, establishing a stable baseline.

-

Inject the this compound salt into the solvent and record the heat change (power compensation in ITC or temperature change in a solution calorimeter) until the dissolution is complete and the baseline is re-established.

-

-

Data Analysis:

-

Integrate the peak corresponding to the heat change during dissolution.

-

Calculate the enthalpy of dissolution (ΔHsol) in kJ/mol by dividing the total heat change by the number of moles of the dissolved salt.

-

Visualized Workflows and Processes

To aid in the understanding of the experimental and synthetic procedures, the following diagrams, generated using the DOT language, illustrate the key workflows.

Relevance in Drug Development

While this compound salts are primarily recognized as synthetic reagents, their thermodynamic properties are of significant interest to drug development professionals for several reasons:

-

Process Safety: Understanding the thermal decomposition temperature is critical for preventing runaway reactions during synthesis and purification. The exothermicity of synthetic steps involving these reagents must be quantified to ensure safe scale-up.

-

Stability of Intermediates: Pharmaceutical intermediates that are this compound salts must be stored under conditions that prevent degradation. Knowledge of their hygroscopicity and thermal stability informs storage and handling protocols.

-

Solubility and Reaction Kinetics: The solubility of this compound salts in various solvents dictates their utility in different reaction systems. The enthalpy of dissolution provides insight into the energy changes required to bring the salt into the solution phase, which can influence reaction kinetics.

Conclusion and Future Outlook

The thermodynamic characterization of this compound salts is an area that requires further investigation. While data for sodium this compound provides a foundational understanding, a comprehensive library of properties for other salts, including lithium and potassium methanesulfinates, would be highly beneficial for the scientific community. The experimental protocols and workflows detailed in this guide provide a roadmap for researchers to systematically evaluate these important compounds. As the use of sulfinate chemistry continues to expand in drug discovery and development, a robust understanding of the thermodynamic properties of these reagents will be indispensable for creating safe, efficient, and reliable synthetic processes.

References

A Comprehensive Guide to the Reactions of Methanesulfinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methanesulfinate, the anion derived from methanesulfinic acid (CH₃SO₂H), is a versatile and increasingly important reagent in modern organic synthesis. Its unique reactivity, serving as both a potent nucleophile and a precursor to the methanesulfonyl radical, allows for the construction of a diverse array of sulfur-containing molecules. This technical guide provides an in-depth review of the core reactions of this compound, with a focus on their applications in synthetic chemistry and drug discovery. It includes a compilation of quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate the underlying reaction pathways.

Introduction to this compound

This compound salts, most commonly sodium this compound (CH₃SO₂Na), are bench-stable, odorless, and easy-to-handle white solids.[1][2] This contrasts with the often foul-smelling thiols and the more hazardous sulfonyl chlorides, making methanesulfinates an attractive alternative for the introduction of the methylsulfonyl (CH₃SO₂-) group, a common motif in pharmaceuticals and agrochemicals. The reactivity of the this compound anion is centered on the sulfur atom, which can act as a nucleophile, or undergo one-electron oxidation to form the methanesulfonyl radical (CH₃SO₂•). This dual reactivity is the foundation of its synthetic utility.

Synthesis of this compound Salts

The most common method for the laboratory and industrial preparation of sodium this compound involves the reduction of methanesulfonyl chloride. A typical procedure utilizes sodium sulfite or sodium metabisulfite as the reducing agent in an aqueous medium.

Experimental Protocol: Synthesis of Sodium this compound

Materials:

-

Methanesulfonyl chloride

-

Sodium metabisulfite (or sodium sulfite)

-

Sodium hydroxide solution

-

Anhydrous ethanol

-

Four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen inlet

Procedure:

-

A 35% (w/w) solution of sodium metabisulfite in water is charged into the four-necked flask under a nitrogen atmosphere.

-

The mixture is stirred and heated to 60-65 °C.

-

Methanesulfonyl chloride is added dropwise to the solution. The rate of addition should be controlled to maintain a gentle reflux.

-

Throughout the addition, the pH of the reaction mixture is maintained between 8 and 9 by the controlled addition of a sodium hydroxide solution.

-

The reaction is monitored and considered complete when the reflux of methanesulfonyl chloride ceases.

-

The resulting solution is filtered to remove any insoluble byproducts.

-

The filtrate is concentrated under reduced pressure until the precipitation of white crystals is observed.

-

After cooling, anhydrous ethanol is added to precipitate sodium chloride, which is subsequently removed by filtration.

-

The filtrate is then heated to evaporate the solvent, yielding the crude sodium this compound as a white solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system and dried under vacuum to obtain pure sodium this compound.[3]

Key Reactions of this compound

This compound participates in a wide range of chemical transformations, primarily categorized by its role as a nucleophile or as a radical precursor.

This compound as a Nucleophile

The sulfur atom in this compound is a soft nucleophile, readily attacking electrophilic carbon and sulfur centers.

The most prominent application of this compound is in the synthesis of sulfones (R-SO₂-CH₃), a functional group present in numerous bioactive molecules.[4] This transformation is typically achieved through the S-alkylation of sodium this compound with alkyl halides or other suitable electrophiles.

Caption: General scheme for the synthesis of sulfones via S-alkylation of sodium this compound.

Copper-catalyzed cross-coupling reactions have significantly expanded the scope of sulfone synthesis, enabling the use of aryl and vinyl halides as coupling partners.

Table 1: Synthesis of Sulfones from Sodium this compound

| Electrophile (R-X) | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aryl Iodide | CuI, L-proline | Aryl Methyl Sulfone | Good to excellent | [5] |

| (Hetero)aryl Chloride | CuI, Amide Ligand | (Hetero)aryl Methyl Sulfone | Good | [5] |

| Vinyl Halide | DMSO, 100 °C | (E)-Vinyl Methyl Sulfone | 61-73 | [6] |

| α-Bromoacetophenone | Water, rt, Visible light, Eosin B | β-Keto Methyl Sulfone | Good to excellent | [7] |

This compound can react with electrophilic sulfur species, such as disulfides or sulfenyl halides, to form thiosulfonates (R-S-SO₂-CH₃). These compounds have applications in medicinal chemistry and as synthetic intermediates.

Caption: Synthesis of thiosulfonates from disulfides and sodium this compound.

A disproportionation reaction of sodium sulfinates, promoted by Lewis acids like BF₃·OEt₂, can also be employed for the synthesis of both symmetrical and unsymmetrical thiosulfonates.[6][8]

Table 2: Synthesis of Thiosulfonates from Sodium this compound

| Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Alkyl Disulfide | AgNO₃, aq. Acetone | Alkyl Methyl Thiosulfonate | - | [3] |

| Thiol | CuI, 1,10-phenanthroline, O₂ | Thiosulfonate | 40-96 | [2][3] |

| Thiol | FeCl₃, O₂ | Thiosulfonate | 83-96 | [2][3] |

| Sodium Arylsulfinate | BF₃·OEt₂, CH₂Cl₂ | Asymmetrical Thiosulfonate | Good | [6][8] |

Sulfonamides are a critical class of compounds in the pharmaceutical industry. Copper-catalyzed oxidative coupling of amines with sodium sulfinates provides a direct route to N-substituted sulfonamides.

Caption: Copper-catalyzed synthesis of sulfonamides from amines and sodium this compound.

More recently, metal-free methods have been developed, for instance, using ammonium iodide as a mediator.[9][10][11][12]

Table 3: Synthesis of Sulfonamides from Sodium this compound

| Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

| Primary/Secondary Amines | Cu catalyst, O₂ or DMSO | N-substituted Sulfonamide | Good to high | [6] |

| Primary/Secondary Amines | NH₄I, CH₃CN, 80 °C | N-substituted Sulfonamide | Reasonable to excellent | [9][10][11][12] |

This compound in Radical Reactions

One-electron oxidation of this compound generates the methanesulfonyl radical (CH₃SO₂•), a versatile intermediate for the formation of C-S bonds. This oxidation can be achieved through various methods, including reaction with hydroxyl radicals, photoredox catalysis, and electrochemical oxidation.[6][13]

The methanesulfonyl radical readily adds to carbon-carbon double and triple bonds, initiating a cascade of reactions that can lead to the formation of vinyl and allyl sulfones.

Caption: General mechanism for the generation and reaction of the methanesulfonyl radical.

Visible-light-promoted reactions have emerged as a green and efficient method for generating sulfonyl radicals from sodium sulfinates under mild conditions.[14][15][16][17][18]

Table 4: Radical Reactions of Sodium this compound

| Substrate | Conditions | Product Type | Yield (%) | Reference |

| Alkenes/Alkynes | Visible light, photocatalyst | Vinyl/Alkenyl Sulfones | Good | [1][7] |

| Alkenes | Electrochemical oxidation | Sulfones | up to 88% | [4] |

| Cinnamic Acids | Visible light, Rose Bengal, TBHP | Alkenyl Sulfones | High | [6] |

Applications in Drug Development

The methylsulfonyl group is a key pharmacophore in a number of approved drugs due to its ability to improve physicochemical properties such as solubility and to act as a hydrogen bond acceptor. While direct examples of this compound reactions in the final steps of FDA-approved drug syntheses are not always explicitly detailed in publicly available literature, the synthetic routes to many sulfone-containing drugs rely on the fundamental transformations described in this guide. For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the construction of aryl or heteroaryl sulfone moieties, for which this compound is a valuable precursor.[5]

It is crucial to distinguish this compound (CH₃SO₂⁻) from methanesulfonate (mesylate, CH₃SO₃⁻). Methanesulfonate is primarily used to form salts of basic drug molecules to improve their solubility and stability, or as a good leaving group in substitution reactions.[19][20] In contrast, this compound is used to build the core structure of molecules by forming C-S bonds. A significant concern in using methanesulfonic acid in the presence of methanol during drug synthesis is the potential formation of the genotoxic impurity methyl methanesulfonate (MMS).[19]

Biological Significance and Signaling Pathways

Currently, there is limited direct evidence of this compound or methanesulfinic acid playing a significant role as a signaling molecule in biological pathways in the same vein as nitric oxide or hydrogen sulfide. However, methanesulfinic acid is a known metabolite of dimethyl sulfoxide (DMSO), a widely used solvent and therapeutic agent. The oxidation of DMSO in biological systems can lead to the formation of methanesulfinic acid, which is then further oxidized to methanesulfonate. The implications of this metabolic pathway and the transient presence of methanesulfinic acid are areas of ongoing research.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis, offering a reliable and user-friendly alternative to traditional sulfur-containing reagents. Its dual reactivity as a nucleophile and a radical precursor provides access to a wide range of important sulfur-containing compounds, including sulfones, thiosulfonates, and sulfonamides. The development of modern catalytic methods, particularly those involving copper and visible light, has further expanded the synthetic utility of this compound. For researchers and professionals in drug development, a thorough understanding of this compound chemistry is essential for the design of efficient synthetic routes to novel therapeutic agents. As the demand for more sustainable and efficient synthetic methodologies grows, the importance of this compound in the synthetic chemist's toolbox is set to increase even further.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Mechanism and Kinetics of One-electron Oxidation of this compound and Two-electron Oxidation of Thiols and Disulfides [etd.auburn.edu]

- 7. Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides [organic-chemistry.org]

- 8. CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction - Google Patents [patents.google.com]

- 9. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OH-Radical-induced oxidation of methanesulfinic acid. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Visible-Light-Promoted Transition-Metal-Free Construction of 3-Perfluoroalkylated Thioflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Visible-Light-Promoted Transition-Metal-Free Construction of 3-Perfluoroalkylated Thioflavones [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Visible-Light-Mediated Reactions Under Mild Conditions [sigmaaldrich.com]

- 18. Visible-light-initiated catalyst-free trifluoromethylselenolation of arylsulfonium salts with [Me4N][SeCF3] - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. pqri.org [pqri.org]

- 20. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

The Expanding Therapeutic Potential of Methanesulfinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfinate derivatives, particularly methanesulfonamides, are emerging as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their potential as anti-inflammatory, anticancer, and neuroprotective agents. We delve into the mechanisms of action, present key quantitative data, detail experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate. This document serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these promising molecules.

Introduction

The sulfonyl group is a key pharmacophore in a multitude of clinically approved drugs.[1] Among the vast landscape of organosulfur compounds, this compound derivatives, and more specifically methanesulfonamides, have garnered significant attention for their diverse and potent biological activities. These compounds are characterized by the presence of a methanesulfonyl group (CH₃SO₂⁻) or a methanesulfonamide group (CH₃SO₂NH⁻). Their unique physicochemical properties allow them to interact with a variety of biological targets, leading to a wide range of therapeutic effects. This guide will explore the core biological activities of these derivatives, with a focus on their anti-inflammatory, anticancer, and antioxidant properties, providing the necessary technical details for their continued investigation and development.

Biological Activities and Mechanisms of Action

Methanesulfonamide derivatives have demonstrated efficacy in several key therapeutic areas. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in disease pathogenesis.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Methanesulfonamide derivatives have shown significant promise in mitigating inflammatory responses through the inhibition of key pro-inflammatory enzymes.

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is a central enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Several methanesulfonamide derivatives have been identified as potent and selective COX-2 inhibitors.[2][3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical advantage, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[2]

-

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is another crucial enzyme in the inflammatory cascade, responsible for the production of leukotrienes, which are potent chemoattractants and mediators of inflammation.[4] Certain methanesulfonate derivatives have demonstrated inhibitory activity against 5-LOX, suggesting a dual-pronged approach to combating inflammation.[5]

Anticancer Activity

The anticancer potential of methanesulfonamide derivatives is a rapidly expanding area of research. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation, and the induction of apoptosis.

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] By inhibiting VEGFR-2, methanesulfonamide derivatives can effectively cut off the blood supply to tumors, thereby impeding their growth.[3][6][8]

-

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are involved in maintaining the pH balance in the tumor microenvironment, which is crucial for tumor cell survival and proliferation.[9][10] Sulfonamides are a well-established class of CA inhibitors, and several methanesulfonamide derivatives have shown potent inhibitory activity against these cancer-related isoforms.[9][11][12]

-

Induction of Apoptosis: Some methanesulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[13] This can be mediated through the activation of pro-apoptotic signaling pathways, such as the p38/ERK phosphorylation cascade.[13]

Antioxidant and Neuroprotective Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders.

-

Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a master regulator of the cellular antioxidant response.[14][15] Some organosulfur compounds, including sulfonamides, can activate this pathway, leading to the upregulation of a battery of cytoprotective genes that combat oxidative stress.[16] This mechanism is a key area of investigation for the neuroprotective effects of these compounds.[17]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro inhibitory activities of various methanesulfonamide derivatives against key biological targets.

Table 1: Anticancer Activity of Methanesulfonamide Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Sulfonamide Derivative | HeLa | 7.2 ± 1.12 | [18] |

| Sulfonamide Derivative | MDA-MB-231 | 4.62 ± 0.13 | [18] |

| Sulfonamide Derivative | MCF-7 | 7.13 ± 0.13 | [18] |

| N-ethyl toluene-4-sulphonamide | HeLa | 10.9 ± 1.01 | [19] |

| N-ethyl toluene-4-sulphonamide | MDA-MB-231 | 19.22 ± 1.67 | [19] |

| N-ethyl toluene-4-sulphonamide | MCF-7 | 12.21 ± 0.93 | [19] |

| Sulfonamide Derivatives | MDA-MB-468 | < 30 | [20] |

| Sulfonamide Derivatives | MCF-7 | < 128 | [20] |

| Sulfonamide Derivatives | HeLa | < 360 | [20] |

Table 2: Anti-inflammatory Enzyme Inhibition by Methanesulfonamide Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

| Benzenesulfonamide Derivative | COX-2 | 0.04 | 329 | [21] |

| Benzenesulfonamide Derivative | COX-2 | 0.04 | 312 | [21] |

| Pyrazole Derivative | COX-2 | 0.52 | 10.73 | [22] |

| Dihydropyrazole Sulfonamide | COX-2 | 0.33 | - | [22] |

| Isoxazole Derivative | 5-LOX | 8.47 | - | [4] |

| Isoxazole Derivative | 5-LOX | 10.48 | - | [4] |

Table 3: Carbonic Anhydrase Inhibition by Methanesulfonamide Derivatives

| Compound Class | Target Isoform | Kᵢ (nM) | Reference |

| Aromatic Sulfonamide | hCA I | 240 - 2185 | [12] |

| Aromatic Sulfonamide | hCA II | 19 - 83 | [12] |

| Aromatic Sulfonamide | hCA IX | 25 - 882 | [12] |

| Aromatic Sulfonamide | hCA XII | 8.8 - 175 | [12] |

| Pyrazole-incorporating Sulfonamide | hCA I | 6.2 - 3822 | [10] |

| Pyrazole-incorporating Sulfonamide | hCA II | 3.3 - 15 | [10] |

| Pyrazole-incorporating Sulfonamide | hCA IX | 6.1 - 568.8 | [10] |

Table 4: VEGFR-2 Inhibition by Methanesulfonamide Derivatives

| Compound Class | IC50 (µM) | Reference |

| Sulfonamide Derivative | 0.0787 | [3] |

| Sulfonamide Derivative | 0.2007 | [3] |

| Sulfonamide Derivative | 1.5073 | [3] |

| Benzo[g]quinazoline Sulfonamide | 0.64 - 1.04 | [8] |

| Isatin-based Sulfonamide | 0.0231 - 0.0634 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[23][24]

Materials:

-

COX Assay Buffer

-

COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

NaOH

-

Human recombinant COX-1 and COX-2 enzymes

-

Test compounds (methanesulfonamide derivatives)

-

Positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions. Keep on ice during use.

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO) at 10x the final desired concentration.

-

-

Assay Setup:

-

Add 10 µL of diluted test compound or positive control to the appropriate wells.

-

For the enzyme control wells, add 10 µL of assay buffer.

-

For the inhibitor control wells, add a known inhibitor.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.

-

Add 80 µL of the reaction mix to each well.

-

-

Enzyme Addition:

-

Add 10 µL of the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

-

Pre-incubation:

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[25][26][27][28][29]

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (methanesulfonamide derivatives)

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization:

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Baseline Measurement:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

-

Compound Administration:

-

Administer the test compounds, positive control, or vehicle to the respective groups of animals (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle-treated control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.

-

Nrf2/ARE Pathway Activation Assay (Luciferase Reporter Assay)

This cell-based assay is used to screen for compounds that activate the Nrf2 signaling pathway.[14][30][31]

Materials:

-